molecular formula C19H21N3O4 B2970615 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034397-08-3

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2970615
CAS No.: 2034397-08-3
M. Wt: 355.394
InChI Key: SRWCASFQUXLGFM-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound known for its versatile applications in the fields of medicinal chemistry and material science. This compound's unique structure confers specific biological and chemical properties that are the focus of various research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves multiple steps, typically starting with the formation of the dioxine ring system. The process includes:

  • Synthesis of the dihydrobenzo[b][1,4]dioxine core via a cyclization reaction.

  • Introduction of the carboxamide group using amide coupling reactions, often employing reagents like EDCI or DCC under mild conditions.

  • Formation of the pyrazin-2-yloxy substituent through etherification or nucleophilic substitution reactions.

  • Cyclohexyl group introduction through a catalytic hydrogenation process.

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity, often leveraging:

  • Continuous flow reactors to control reaction conditions.

  • Catalytic systems to minimize side reactions.

  • Purification steps like recrystallization and chromatography to obtain high-purity products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the pyrazin-2-yloxy moiety, yielding oxidized derivatives with modified electronic properties.

  • Reduction: Selective reduction reactions can target the carboxamide or other functional groups, influencing the compound's overall reactivity.

  • Substitution: The presence of the dioxine and pyrazine rings allows for nucleophilic and electrophilic substitution reactions, useful for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Reagents such as mCPBA or KMnO₄ under controlled conditions.

  • Reduction: Use of reducing agents like LiAlH₄ or catalytic hydrogenation over Pd/C.

  • Substitution: Halogenating agents or strong nucleophiles in polar solvents.

Major Products Formed: Depending on the reaction type, products vary from oxidized or reduced derivatives to functionalized analogs, each with distinct properties.

Scientific Research Applications

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is utilized in:

  • Chemistry: As a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Studied for its pharmacokinetic profiles and potential as a therapeutic agent targeting specific biological pathways.

  • Industry: Used in material science for developing new polymers and composites with enhanced properties.

Mechanism of Action

Compared to other structurally related compounds, N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide stands out for its unique combination of dioxine and pyrazine functionalities. Similar compounds might include:

  • N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide: Substitution of pyrazine with pyridine.

  • N-((1r,4r)-4-(quinolin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide: Introduction of a quinoline ring instead of pyrazine.

Comparison with Similar Compounds

  • N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

  • N-((1r,4r)-4-(quinolin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

  • N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-19(15-2-1-3-16-18(15)25-11-10-24-16)22-13-4-6-14(7-5-13)26-17-12-20-8-9-21-17/h1-3,8-9,12-14H,4-7,10-11H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWCASFQUXLGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=C3C(=CC=C2)OCCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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